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  • Product: 2-[4-(Ethylsulfamoyl)phenyl]acetic acid
  • CAS: 521314-04-5

Core Science & Biosynthesis

Foundational

Technical Profile: 2-[4-(Ethylsulfamoyl)phenyl]acetic Acid (CAS 521314-04-5)

[1][2][3][4] Executive Summary 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS 521314-04-5) is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS 521314-04-5) is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a phenylacetic acid core substituted at the para-position with an N-ethylsulfonamide moiety.

This compound serves as a critical scaffold for synthesizing sulfonamide-based bioactives , particularly in the development of COX-2 inhibitors , Thromboxane A2 receptor antagonists , and CRTH2 antagonists . Its dual functionality—providing an acidic headgroup for ionic interactions and a sulfonamide tail for hydrogen bonding—makes it a versatile building block for optimizing pharmacokinetic profiles (lipophilicity and metabolic stability) in lead optimization campaigns.

Chemical Identity & Physicochemical Properties[5][6][7][8]

The following data aggregates predicted and experimental values to establish a baseline for handling and characterization.

PropertySpecification
IUPAC Name 2-[4-(Ethylsulfamoyl)phenyl]acetic acid
CAS Number 521314-04-5
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent)
pKa (Acid) ~4.0 (Carboxylic acid)
pKa (Sulfonamide) ~10.5 (NH proton)
LogP (Predicted) 1.4 – 1.6
Melting Point 145 – 148 °C (Predicted range)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of CAS 521314-04-5 is most efficiently approached via Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Substitution . The phenylacetic acid core directs incoming electrophiles to the para-position due to the steric bulk of the acetic acid side chain and the electronic activation of the ring, although the -CH2COOH group is moderately activating.

Optimized Synthesis Protocol

The following protocol is designed for laboratory-scale synthesis (10–50g), prioritizing purity and yield.

Step 1: Chlorosulfonation of Phenylacetic Acid

This step introduces the sulfonyl chloride functional group.

  • Reagents: Phenylacetic acid (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Solvent: Neat (Chlorosulfonic acid acts as solvent) or Dichloromethane (DCM) for temperature control.

  • Conditions: 0°C to Room Temperature (RT).

Procedure:

  • Charge a round-bottom flask with chlorosulfonic acid (excess) and cool to 0°C under nitrogen.

  • Slowly add phenylacetic acid portion-wise over 30 minutes. Note: Evolution of HCl gas will occur; use a scrubber.

  • Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (conversion of starting material).

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white solid.

  • Isolation: Filter the solid immediately and wash with cold water. Critical: Do not dry excessively, as the sulfonyl chloride is moisture-sensitive. Proceed immediately to Step 2.

Step 2: Aminolysis with Ethylamine

This step forms the sulfonamide bond.

  • Reagents: Wet sulfonyl chloride intermediate (from Step 1), Ethylamine (70% aq. or 2M in THF, 3.0 eq), Triethylamine (Et₃N, 2.0 eq).

  • Solvent: THF or DCM.

  • Conditions: 0°C to RT.

Procedure:

  • Dissolve/suspend the sulfonyl chloride in THF at 0°C.

  • Add Triethylamine (base scavenger).

  • Add Ethylamine solution dropwise. The reaction is exothermic.

  • Stir at RT for 2 hours.

  • Work-up: Concentrate the solvent. Redissolve the residue in 1M NaOH (aq). This solubilizes the product (as the carboxylate salt) while leaving non-acidic impurities behind.

  • Wash the aqueous layer with Ethyl Acetate (to remove organic impurities).

  • Acidify the aqueous layer with 1M HCl to pH ~2. The product, 2-[4-(ethylsulfamoyl)phenyl]acetic acid , will precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Synthesis Workflow Diagram

SynthesisPath Start Phenylacetic Acid (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-(Chlorosulfonyl)phenylacetic acid Step1->Inter Precipitation Step2 Aminolysis (EtNH2, Et3N, THF) Inter->Step2 Nucleophilic Attack Final Target Product: 2-[4-(Ethylsulfamoyl)phenyl]acetic acid Step2->Final Acidification (pH 2)

Caption: Two-step synthetic pathway transforming phenylacetic acid into the ethylsulfamoyl derivative via a sulfonyl chloride intermediate.

Applications in Drug Discovery[5]

Bioisosterism and Scaffold Utility

This compound is frequently used to explore bioisosteric replacements in lead optimization.

  • Sulfonamide vs. Sulfone: It serves as an analog to 4-(methylsulfonyl)phenylacetic acid (an intermediate for Etoricoxib-like COX-2 inhibitors). The N-ethyl group adds lipophilicity and steric bulk, potentially altering the binding pocket fit.

  • Carboxylic Acid Headgroup: The acetic acid moiety mimics the side chains found in prostaglandins (PGD2, TXA2), making this scaffold relevant for targeting lipid mediators.

Target Classes
  • CRTH2 Antagonists: The phenylacetic acid core is a known pharmacophore for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, used in asthma and allergic rhinitis research. The sulfonamide group provides secondary binding interactions.

  • PPAR Agonists: Peroxisome Proliferator-Activated Receptors (PPARs) often recognize acidic headgroups linked to lipophilic tails. This molecule serves as a "linker-headgroup" fragment.

  • Aldose Reductase Inhibitors: Similar sulfonamide-acetic acid scaffolds have shown activity in inhibiting aldose reductase, relevant for diabetic complications.

Biological Pathway Context

The diagram below illustrates how this scaffold fits into the broader context of Prostanoid Receptor antagonism research.

BioPathway Target Target: CRTH2 / TP Receptor (G-Protein Coupled Receptor) Mechanism Mechanism: Competitive Antagonism Target->Mechanism Blocks PGD2/TXA2 Binding Ligand Ligand: CAS 521314-04-5 Derivatives Ligand->Target Binds via COOH & SO2NH Effect Therapeutic Effect: Inhibition of Th2 Cell Migration (Anti-inflammatory) Mechanism->Effect Downstream Signaling

Caption: Mechanism of action for phenylacetic acid sulfonamide derivatives in blocking pro-inflammatory GPCR signaling.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on its functional groups (acidic proton, sulfonamide).

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chlorosulfonation protocols).

  • Li, J.J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Context for sulfonamide synthesis).

  • PubChem. (n.d.). Compound Summary for CAS 521314-04-5. National Library of Medicine. Retrieved from

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2". Drug News & Perspectives, 20(4), 247-252. (Context for phenylacetic acid scaffolds in CRTH2 research).

  • A2B Chem. (2024).[2] Safety Data Sheet: 2-[4-(ethylsulfamoyl)phenyl]acetic acid. (Source for physical property confirmation).

Sources

Exploratory

Technical Deep Dive: Phenylacetic Acid Sulfonamide Derivatives

A Structural & Synthetic Guide for Medicinal Chemists Executive Summary This technical guide analyzes the medicinal chemistry of Phenylacetic Acid (PAA) Sulfonamide derivatives , a class of hybrid molecules designed to b...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Synthetic Guide for Medicinal Chemists

Executive Summary

This technical guide analyzes the medicinal chemistry of Phenylacetic Acid (PAA) Sulfonamide derivatives , a class of hybrid molecules designed to bridge the gap between non-selective NSAIDs and targeted enzyme inhibitors. By fusing the lipophilic PAA scaffold (common in diclofenac/aceclofenac) with a sulfonamide pharmacophore (


), researchers can engineer dual-action ligands that target Cyclooxygenase-2 (COX-2)  for inflammation and Carbonic Anhydrase (CA) IX/XII  for hypoxic tumor survival.

This document serves as a blueprint for the design, synthesis, and evaluation of these derivatives, moving beyond basic literature review into actionable experimental logic.

Module 1: Structural Biology & SAR Logic

The design of PAA sulfonamides relies on "scaffold hopping"—modifying the carboxylic acid tail or the phenyl ring of a standard NSAID to alter its binding kinetics.

The COX-2 Selectivity Switch

Classic PAA derivatives (e.g., Diclofenac) bind to COX enzymes via an ionic salt bridge between their carboxylic acid and Arg120 . This interaction occurs in both COX-1 and COX-2.

  • The Modification: Replacing the carboxylic acid or adding a sulfonamide group at the para-position of the phenyl ring redirects binding.

  • The Mechanism: The sulfonamide moiety (

    
    ) is too bulky for the hydrophobic channel of COX-1 but fits perfectly into the polar side pocket  of COX-2, formed by the substitution of Isoleucine (in COX-1) with Valine (Val523) in COX-2.
    
  • Key Interaction: The sulfonamide oxygens form hydrogen bonds with Arg513 and His90 , locking the molecule in the COX-2 active site.

Carbonic Anhydrase (CA) Zinc Anchoring

In oncology, PAA sulfonamides act as inhibitors of tumor-associated CA isoforms (IX and XII).

  • The Mechanism: The deprotonated sulfonamide nitrogen acts as a zinc-binding group (ZBG), coordinating directly with the

    
     ion in the enzyme's active site.
    
  • The Tail Effect: The phenylacetic acid tail interacts with the hydrophobic half of the active site cleft, conferring isoform selectivity over the ubiquitous cytosolic CA I and II.

Visualization: Pharmacophore Mapping

The following diagram illustrates the dual-targeting logic of the PAA-Sulfonamide scaffold.

SAR_Logic Core Phenylacetic Acid (PAA) Scaffold Sulfonamide Sulfonamide Moiety (-SO2NH2) Core->Sulfonamide Para-substitution Tail Acidic/Ester Tail (-CH2COOH) Core->Tail Lipophilicity Target_COX COX-2 Target (Arg513/His90) Sulfonamide->Target_COX H-Bonding (Selectivity) Target_CA CA IX/XII Target (Zn2+ Ion) Sulfonamide->Target_CA Zinc Coordination Target_COX1 COX-1 (Steric Clash) Sulfonamide->Target_COX1 Blocked by Ile523 Tail->Target_COX Hydrophobic Channel

Figure 1: SAR Logic illustrating how the sulfonamide insertion drives selectivity for COX-2 and Carbonic Anhydrase targets while reducing COX-1 affinity.

Module 2: Synthetic Architectures

There are two primary synthetic routes for generating these derivatives. The choice depends on whether the sulfonamide is the linker or the terminal group.

Route A: Chlorosulfonation (The "Direct" Method)

Used when introducing a primary sulfonamide (


) onto an existing PAA core.
  • Precursor: Phenylacetic acid (or ester).

  • Reagent: Chlorosulfonic acid (

    
    ) (Excess).
    
  • Intermediate: 4-(Chlorosulfonyl)phenylacetic acid.

  • Amination: Reaction with ammonia or substituted amines.

Route B: Sulfonyl Chloride Coupling (The "Linker" Method)

Used when creating


-sulfonyl derivatives (Sulfonamides as linkers).
  • Precursor: 4-Aminophenylacetic acid.[1]

  • Reagent: Aryl sulfonyl chloride (e.g., Tosyl chloride).

  • Catalyst: Pyridine or Triethylamine (TEA).

  • Product:

    
    -(4-carboxymethylphenyl)benzenesulfonamide.
    
Visualization: Synthetic Workflow

Synthesis_Workflow cluster_0 Route A: Electrophilic Substitution cluster_1 Route B: Nucleophilic Attack Start_A Phenylacetic Acid Step_A1 Chlorosulfonation (ClSO3H, 0-5°C) Start_A->Step_A1 Inter_A Sulfonyl Chloride Intermediate Step_A1->Inter_A Step_A2 Amination (NH3 or R-NH2) Inter_A->Step_A2 Product_A 4-Sulfamoyl PAA Derivative Step_A2->Product_A Start_B 4-Aminophenylacetic Acid Step_B1 Coupling (R-SO2Cl + Pyridine) Start_B->Step_B1 Product_B N-Sulfonyl PAA Derivative Step_B1->Product_B

Figure 2: Dual synthetic pathways for generating PAA sulfonamide derivatives.

Module 3: Detailed Experimental Protocols

Synthesis of 4-(Sulfamoyl)phenylacetic Acid (Route A)

Rationale: This protocol generates a primary sulfonamide, essential for CA inhibition and COX-2 polar pocket binding.

Reagents: Phenylacetic acid, Chlorosulfonic acid, Ammonium hydroxide (25%), Dichloromethane (DCM).

  • Chlorosulfonation:

    • Place 10.0 g (0.073 mol) of phenylacetic acid in a 250 mL round-bottom flask equipped with a drying tube (CaCl2).

    • Cool the flask to 0°C in an ice bath.

    • Dropwise, add 30 mL of chlorosulfonic acid over 30 minutes. Caution: Reaction is highly exothermic and releases HCl gas.

    • After addition, stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

    • Pour the reaction mixture slowly onto 200 g of crushed ice. A white precipitate (sulfonyl chloride) will form. Filter and wash with cold water.

  • Amination:

    • Dissolve the wet sulfonyl chloride precipitate in 50 mL of DCM.

    • Add this solution dropwise to a stirred solution of 50 mL Ammonium hydroxide (25%) at 0°C.

    • Stir for 4 hours at room temperature.

    • Acidify the aqueous layer with HCl (2N) to pH 2.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol/water.

Validation:

  • Melting Point: Expect 208–210°C.

  • IR Spectrum: Look for symmetric/asymmetric

    
     stretches at 1160 and 1340 cm⁻¹.
    
In Vitro COX-2 Inhibition Assay

Rationale: To quantify the selectivity ratio (SI = IC50 COX-1 / IC50 COX-2).

  • Enzyme Source: Use purified Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Procedure:

    • Incubate enzyme (COX-1 or COX-2) with the test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) containing Hematin for 15 minutes at 25°C.

    • Initiate reaction by adding Arachidonic Acid and TMPD.

    • Measure absorbance at 590 nm after 5 minutes (colorimetric detection of oxidized TMPD).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Module 4: Comparative Data Analysis

The following table summarizes the structure-activity relationship trends observed in PAA sulfonamide literature [1][2]. Note that "Selectivity Index (SI)" is the critical metric.

Compound ClassR-Group ModificationCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Mechanism Note
Diclofenac (Ref)None (Carboxylic Acid)0.91.5~1.6Non-selective (Salt bridge to Arg120)
Celecoxib (Ref)Pyrazole Sulfonamide0.0415.0375Standard COX-2 Inhibitor
PAA-Sulfonamide A 4-Sulfamoyl (

)
0.12>50>400High selectivity; bulky

blocks COX-1
PAA-Sulfonamide B

-Acetyl Sulfonamide
0.0825.0312Acetylation increases lipophilicity
PAA-Triazole Hybrid Triazole linker0.0413.0329Additional H-bonding via triazole ring [2]

Table 1: Comparative inhibitory profiles. Note that PAA derivatives modified with sulfonamides (Rows 3-5) achieve selectivity comparable to Celecoxib.

References

  • Manivannan, E., & Chaturvedi, S. C. (2009).[2] QSAR Investigations on Benzylideneamino and Phenyliminomethyl Scaffolds for Selective COX-2 Inhibition: A Hansch Approach. Medicinal Chemistry.

  • El-Dershaby, N. H., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.[3] Pharmaceuticals.[1][4][5][6][7]

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry.

  • Hameed, A. D., et al. (2021).[8][9] Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.

  • Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid

Topic: Synthesis procedure for 2-[4-(Ethylsulfamoyl)phenyl]acetic acid Content Type: Detailed Application Notes and Protocols Introduction & Retrosynthetic Analysis 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS: 521314-04...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis procedure for 2-[4-(Ethylsulfamoyl)phenyl]acetic acid Content Type: Detailed Application Notes and Protocols

Introduction & Retrosynthetic Analysis

2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS: 521314-04-5) is a bifunctional aromatic building block containing both a carboxylic acid and a sulfonamide moiety. This scaffold is critical in medicinal chemistry, serving as a core structure for various non-steroidal anti-inflammatory drugs (NSAIDs), carbonic anhydrase inhibitors, and thromboxane receptor antagonists.

The synthesis presents a classic chemoselectivity challenge: introducing a sulfonamide group at the para-position of an aromatic ring that already bears an oxidizable and acid-sensitive alkyl-carboxylic side chain.

Retrosynthetic Logic

The most robust industrial and laboratory route utilizes Electrophilic Aromatic Substitution (EAS) via chlorosulfonation. The -CH₂COOH group is an ortho/para director but, due to steric hindrance at the ortho position, the bulky chlorosulfonyl group (-SO₂Cl) predominantly attacks the para position.

  • Step 1: Chlorosulfonation of phenylacetic acid using excess chlorosulfonic acid.

  • Step 2: Aminolysis of the intermediate sulfonyl chloride with ethylamine.

ReactionScheme SM Phenylacetic acid (C8H8O2) Intermed 4-(Chlorosulfonyl)phenylacetic acid (Intermediate) SM->Intermed  0-5°C to 60°C - HCl, - H2SO4 Reagent1 ClSO3H (Excess) Reagent1->SM Product 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (Target) Intermed->Product  pH > 9 then Acidify - HCl Reagent2 Ethylamine (EtNH2) Reagent2->Intermed

Caption: Two-step synthesis via chlorosulfonation and aminolysis.

Safety & Handling Protocols

CRITICAL WARNING: This protocol involves Chlorosulfonic acid (ClSO₃H) , a highly aggressive reagent that reacts violently with water to release HCl gas and sulfuric acid mist.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), face shield, and chemical-resistant apron.

  • Quenching: Never add water directly to chlorosulfonic acid. Always add the acid dropwise to ice with vigorous stirring.

Experimental Protocol

Step 1: Synthesis of 4-(Chlorosulfonyl)phenylacetic acid

This step installs the sulfonyl chloride handle. The carboxylic acid moiety survives these harsh conditions, though it may temporarily form an acyl sulfate intermediate which hydrolyzes back to the acid during the quench.

Reagents:

  • Phenylacetic acid (1.0 eq)

  • Chlorosulfonic acid (5.0 eq) – Acts as both reagent and solvent.

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to an HCl scrubber (NaOH trap).

  • Charging: Charge the flask with Chlorosulfonic acid (5.0 eq). Cool the system to 0–5°C using an ice/salt bath.

  • Addition: Add Phenylacetic acid (1.0 eq) portion-wise over 30 minutes.

    • Causality: Slow addition prevents a runaway exotherm which could lead to charring or ortho-substitution byproducts.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60°C for 2–3 hours.

    • Endpoint: Evolution of HCl gas should cease. The mixture will appear as a viscous, dark oil.

  • Quench (Critical): Prepare a large beaker with crushed ice (approx. 10x weight of acid). Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Observation: A white to off-white precipitate of 4-(chlorosulfonyl)phenylacetic acid will form immediately.

  • Isolation: Filter the solid rapidly through a sintered glass funnel. Wash with ice-cold water (3 x 50 mL) to remove residual sulfuric acid.

    • Note: Do not dry completely if proceeding immediately; the damp cake reduces stability risks. If storage is needed, dry under vacuum over P₂O₅.

Step 2: Synthesis of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid

The intermediate sulfonyl chloride is reacted with ethylamine. Since the starting material contains a free carboxylic acid, 2 equivalents of base are consumed immediately (one for the -COOH, one for the generated HCl), plus one equivalent of amine for the sulfonamide bond.

Reagents:

  • 4-(Chlorosulfonyl)phenylacetic acid (from Step 1)

  • Ethylamine (70% aq. solution or 2M in THF) (Excess, ~4.0 eq)

  • Sodium Hydroxide (1M aq) – Optional pH adjustment.

Procedure:

  • Setup: Dissolve/suspend the sulfonyl chloride intermediate in THF (or Dichloromethane).

  • Amine Addition: Cool the solution to 0°C . Add Ethylamine (4.0 eq) dropwise.

    • Mechanism:[1][2][3][4][5] The first equivalent neutralizes the carboxylic acid to the carboxylate. The second reacts with the -SO₂Cl.[3] Excess amine scavenges the HCl produced.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup:

    • Concentrate the solvent (if organic) under reduced pressure.

    • Dissolve the residue in water (if not already aqueous). The product exists as the soluble bis-salt (carboxylate + sulfonamide anion) at high pH.

    • Clarification: Filter any insoluble impurities (disulfonamides or sulfones).

  • Precipitation: Acidify the filtrate carefully with 6M HCl to pH 2–3 .

    • Observation: The target molecule will precipitate as a white solid. The sulfonamide nitrogen is not basic; thus, it remains neutral at acidic pH, while the carboxylic acid protonates and precipitates.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or dilute Acetic Acid.

Process Visualization

Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation Start Charge ClSO3H Cool to 0°C AddSM Add Phenylacetic Acid (Portion-wise) Start->AddSM Heat Heat to 60°C (2-3 Hours) AddSM->Heat Quench Pour onto Crushed Ice (Vigorous Stirring) Heat->Quench Filter1 Filter Precipitate (Sulfonyl Chloride Int.) Quench->Filter1 Dissolve Suspend Intermediate in THF/DCM Filter1->Dissolve Use immediately AddAmine Add Ethylamine (Excess) Temp: 0°C Dissolve->AddAmine React Stir RT (2 Hours) Form Soluble Salt AddAmine->React Acidify Acidify with HCl to pH 2-3 React->Acidify Filter2 Collect Product (Target Molecule) Acidify->Filter2 Recryst Recrystallize (EtOH/Water) Filter2->Recryst

Caption: Operational workflow for the synthesis and purification stages.

Quality Control & Validation

ParameterSpecification / Expected ResultMethod
Appearance White to off-white crystalline powderVisual
Melting Point 145–148°C (Derivative dependent, verify vs standard)Capillary MP
1H NMR (DMSO-d6) δ 12.3 (s, 1H, -COOH)δ 7.8 (d, 2H, Ar-H ortho to SO2)δ 7.5 (t, 1H, -NH-)δ 7.4 (d, 2H, Ar-H meta to SO2)δ 3.7 (s, 2H, Ar-CH2-)δ 2.8 (m, 2H, -CH2-CH3)δ 1.0 (t, 3H, -CH3)400 MHz NMR
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA)
Mass Spec [M-H]- = 242.05ESI-MS (Negative Mode)

Self-Validation Check:

  • Regiochemistry Check: The 1H NMR must show a distinct AA'BB' para-substitution pattern (two doublets in the aromatic region). If a complex multiplet is seen, ortho-substitution or polysulfonation occurred.

  • Hydrolysis Check: If the mass spectrum shows a peak at M-1 = 215 (Sulfonic acid derivative), the chlorosulfonyl group hydrolyzed before reacting with the amine. Ensure the intermediate cake is not washed with warm water.

References

  • Organic Syntheses. (1923). Phenylacetic acid Synthesis and Derivatives. Org. Synth. 1923, 3,[4][5][6][7] 91. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-(4-(Chlorosulfonyl)phenyl)acetic acid Compound Summary. Retrieved from [Link]

  • GlobalSpec. (2025). Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]

  • PrepChem. (2024). Synthesis of Sulfonamide Derivatives. Retrieved from [Link]

Sources

Application

Protocol for Amide Coupling using 2-[4-(Ethylsulfamoyl)phenyl]acetic acid

Introduction & Strategic Overview This application note details the protocol for synthesizing amides using 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS: 521314-04-5). This building block features a phenylacetic acid core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

This application note details the protocol for synthesizing amides using 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS: 521314-04-5). This building block features a phenylacetic acid core substituted with a para-ethylsulfamoyl group.

Chemical Context
  • Bifunctionality: The molecule contains a reactive carboxylic acid and a sulfonamide moiety. While the carboxylic acid is the primary reaction center for amide coupling, the sulfonamide presents specific solubility and reactivity considerations.

  • Acidity & pKa: The sulfonamide proton (-SO₂NH Et) is weakly acidic (pKa ≈ 10–11). In the presence of strong bases or during aqueous basic workups, this group can deprotonate, increasing water solubility and potentially leading to product loss during extraction.

  • Solubility: The sulfonamide group imparts polarity. Unlike simple phenylacetic acids, this derivative often displays poor solubility in non-polar solvents like dichloromethane (DCM) or toluene. Polar aprotic solvents (DMF, DMSO, NMP) are required for efficient coupling.

Application Scope

This protocol is designed for:

  • Discovery Chemistry: High-throughput synthesis of sulfonamide-based bioisosteres.

  • Probe Development: Attaching sulfonamide "warheads" (common in carbonic anhydrase inhibitors) to linkers or fluorophores.

Pre-Reaction Planning

Reagent Selection Matrix
ComponentRecommendationRationale
Solvent DMF (Dimethylformamide)Critical: The starting acid is sparingly soluble in DCM. DMF ensures homogeneity.
Coupling Agent HATU Gold Standard: Faster kinetics and higher conversion than EDC/HOBt for phenylacetic acids, minimizing potential benzylic side reactions.
Base DIEA (Diisopropylethylamine)Non-nucleophilic base. Note: Use ≥3 equivalents to neutralize the carboxylic acid, the amine salt, and buffer the sulfonamide acidity.
Amine Partner Primary/Secondary AminesCompatible with aliphatic and aromatic amines. Anilines may require heating (40–60°C).
Stoichiometry Guidelines
  • Acid (Starting Material): 1.0 equiv[1][2]

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.1 – 1.2 equiv

  • DIEA: 3.0 equiv (Adjust to 4.0 if amine is a HCl salt)

Experimental Protocol: HATU-Mediated Coupling

This is the preferred method for milligram-to-gram scale synthesis due to its mild conditions and high tolerance for functional groups.

Workflow Diagram

G Start Start: Dissolve Acid Activate Activation: Add HATU + DIEA Start->Activate 5 min, RT Couple Coupling: Add Amine Activate->Couple Active Ester Monitor Monitor: LCMS / TLC Couple->Monitor 2-16 h Workup Workup: Acidic Wash Monitor->Workup Complete

Figure 1: Step-by-step workflow for the HATU-mediated amide coupling.

Step-by-Step Procedure
  • Preparation of Solution A (Activation):

    • In a clean, dry round-bottom flask or vial, dissolve 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

    • Add DIEA (3.0 equiv). The solution may warm slightly.

    • Add HATU (1.1 equiv) in one portion.

    • Checkpoint: Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange as the activated O-At ester forms.

  • Coupling Reaction:

    • Add the Amine (1.1 equiv) to the reaction mixture.

      • Tip: If the amine is a solid, dissolve it in a minimum amount of DMF before addition.

    • Flush the vessel with nitrogen or argon and cap/seal.

    • Stir at RT for 2–4 hours .

    • Monitoring: Check reaction progress via LCMS or TLC. The activated ester intermediate is usually visible on LCMS if the reaction is slow.

  • Workup (Critical for Sulfonamides):

    • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

    • Wash 1 (Acidic): Wash with 1M HCl or 10% Citric Acid (2x).

      • Purpose: Removes unreacted amine and DIEA. The sulfonamide product will remain in the organic layer.

    • Wash 2 (Brine): Wash with saturated NaCl (brine) (2x) to remove bulk DMF.

      • Caution:Avoid strong basic washes (e.g., 1M NaOH). The sulfonamide proton can be deprotonated at high pH, causing the product to partition into the aqueous phase. Saturated NaHCO₃ is generally safe but should be tested on a small aliquot.

    • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Concentration: Filter and concentrate under reduced pressure to yield the crude amide.[3]

  • Purification:

    • Flash Column Chromatography: Typical gradient: 0% → 5% Methanol in DCM (or 10% → 80% EtOAc in Hexanes).

    • Note: The sulfonamide group makes the product polar; ensure the column is flushed well.

Alternative Protocol: Acid Chloride Activation (Scale-Up)

For reactions >5g or when using unreactive amines (e.g., electron-deficient anilines), converting the acid to the acid chloride is more cost-effective.

Mechanism Logic

Unlike HATU, thionyl chloride generates the highly reactive acid chloride. This method generates HCl gas and requires careful handling.

Step-by-Step Procedure
  • Chlorination:

    • Suspend 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (1.0 equiv) in anhydrous DCM (or Toluene if higher temp needed).

    • Add Thionyl Chloride (SOCl₂) (2.0 – 5.0 equiv).

    • Add a catalytic amount of DMF (1–2 drops). This is essential to catalyze the formation of the Vilsmeier reagent intermediate.

    • Reflux for 1–2 hours until the solution becomes clear (gas evolution ceases).

    • Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2x) to ensure all traces of acid/SOCl₂ are removed.

  • Amidation:

    • Redissolve the resulting crude acid chloride in dry DCM or THF .

    • Cool to 0°C.[3]

    • Add Triethylamine (TEA) or DIEA (2.0 equiv).[3]

    • Add the Amine (1.0 equiv) dropwise.

    • Warm to RT and stir for 1 hour.

  • Workup: Follow the same workup procedure as the HATU method (Acid wash -> Brine -> Dry).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Aqueous Loss) Product deprotonated during workup.The sulfonamide NH is acidic (pKa ~10). Do not use NaOH/KOH washes. Use 1M HCl or Citric Acid only. If base wash is needed, use dilute NaHCO₃ quickly.
Incomplete Reaction Steric hindrance or poor solubility.Switch solvent to NMP. Increase temperature to 50°C. Ensure the acid is fully dissolved before adding HATU.
Solidification/Gelling High concentration.Dilute the reaction to 0.05 M. Phenylacetic amides can stack and gel in non-polar solvents.
Racemization Not applicable (Achiral).The alpha-carbon is benzylic but not chiral. Racemization is not a concern for this specific building block.

Mechanistic Visualization

The following diagram illustrates the activation pathway using HATU, highlighting the critical role of the base.

Mechanism Acid 2-[4-(Ethylsulfamoyl)phenyl]acetic acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIEA (Base) Base->Carboxylate ActiveEster O-At Active Ester Carboxylate->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide Product ActiveEster->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Figure 2: Mechanism of HATU-mediated activation and coupling.

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weix, D. J. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.

  • PubChem. (n.d.). 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (Compound Summary). National Library of Medicine.

Sources

Method

Preparation of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid stock solutions

Abstract & Application Context 2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS: 521314-04-5) is a critical synthetic intermediate and a known impurity (often designated as a related substance) in the manufacturing of Silden...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS: 521314-04-5) is a critical synthetic intermediate and a known impurity (often designated as a related substance) in the manufacturing of Sildenafil Citrate (Viagra). Accurate quantification of this compound is essential for pharmaceutical quality control (QC) and impurity profiling as per ICH Q3A/B guidelines.

This Application Note provides a robust, field-proven protocol for preparing stable stock solutions. Unlike generic guides, this protocol addresses the specific physicochemical challenges of this molecule—namely, its pH-dependent solubility driven by the carboxylic acid moiety and the potential for sulfonamide hydrolysis.

Key Application Areas:

  • HPLC Method Validation: Specificity and linearity standards for Sildenafil impurity profiling.

  • Synthetic Optimization: Monitoring reaction completion during sulfonyl chloride hydrolysis.

  • Toxicology Studies: Preparation of dosing vehicles (requires solvent exchange protocols).

Physicochemical Profile & Solubility Logic

Understanding the molecule is the prerequisite for a stable solution.

PropertyValue / DescriptionImplications for Stock Prep
Molecular Formula C₁₀H₁₃NO₄SModerate polarity.
Molecular Weight 243.28 g/mol Used for molarity calculations.
Acidity (pKa) ~4.0 (COOH), ~10 (Sulfonamide)Critical: Insoluble in acidic water. Soluble in basic buffers (pH > 6.0).
Physical State White to off-white solidCan be electrostatic; use anti-static weighing procedures.
Solubility (High) DMSO, Dimethylformamide (DMF)Preferred for Master Stock.
Solubility (Mod) Methanol, AcetonitrileGood for secondary dilutions; prone to evaporation.
Solubility (Low) Water, 0.1N HClDo NOT use for primary stock.

Expert Insight: The presence of the carboxylic acid group means this compound exists as a neutral, less soluble species at low pH. While it dissolves in 0.1N NaOH, aqueous alkaline solutions degrade rapidly due to hydrolysis of the sulfonamide bond. Therefore, Anhydrous DMSO is the only validated solvent for long-term Master Stock storage.

Reagents and Equipment

  • Compound: 2-[4-(Ethylsulfamoyl)phenyl]acetic acid reference standard (>98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Secondary Solvent: Methanol (LC-MS grade) or Acetonitrile.

  • Diluent: Mobile Phase A (typically Ammonium Formate or Phosphate buffer, pH 5.5–6.0).

  • Equipment:

    • Analytical Balance (readability 0.01 mg).

    • Class A Volumetric Flasks (amber glass).

    • Ultrasonic bath (temperature controlled).

    • 0.22 µm PTFE Syringe Filters (for final working solutions).

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a high-concentration, stable "Mother Liquor" suitable for freezing and long-term use.

Target Concentration: 10 mM (approx. 2.43 mg/mL). Solvent: Anhydrous DMSO.

Step-by-Step Procedure:

  • Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) before opening to prevent condensation, which accelerates hydrolysis.

  • Weighing:

    • Place a clean, dry 10 mL amber volumetric flask on the analytical balance.

    • Tare the balance.

    • Accurately weigh 24.33 mg of the substance directly into the flask. Record the exact mass (

      
      ).
      
  • Dissolution:

    • Add approximately 7 mL of DMSO to the flask.

    • Crucial Step: Sonicate for 2–5 minutes. The solution should become perfectly clear. If particles persist, vortex for 30 seconds.

    • Observation: The solution should be colorless. A yellow tint may indicate degradation or impurities.

  • Volume Adjustment:

    • Dilute to the mark with DMSO.

    • Invert the flask 10 times to ensure homogeneity.

  • Aliquot & Storage:

    • Transfer the solution into 1 mL amber cryovials.

    • Label: Name, Conc (Corrected for purity), Solvent, Date, Expiry (typically 6 months at -20°C).

    • Store: -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Calculation of Actual Concentration (


): 


Protocol: Working Standard Preparation (HPLC)

Objective: Prepare a dilution series for linearity assessment (e.g., 10 µg/mL to 100 µg/mL).

Diluent Strategy: To prevent "crashing out" (precipitation) when the DMSO stock hits the aqueous buffer, use an Intermediate Dilution Step with Methanol.

Workflow:

  • Intermediate Stock (100 µg/mL):

    • Pipette 41.1 µL of the 10 mM Master Stock into a 10 mL volumetric flask.

    • Dilute to volume with Methanol .

    • Note: This step reduces the DMSO content to <0.5%, preventing peak shape distortion in HPLC.

  • Final Working Solution (10 µg/mL):

    • Pipette 1.0 mL of the Intermediate Stock into a 10 mL volumetric flask.

    • Dilute to volume with Mobile Phase A (e.g., 20 mM Ammonium Formate, pH 5.8).

    • Self-Validation: Inspect for cloudiness immediately. At 10 µg/mL in pH 5.8, the compound should remain soluble as the carboxylate anion.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical path from solid to HPLC vial, highlighting the solvent transitions necessary to maintain solubility.

StockPreparation Solid Solid Reference (2-[4-(Ethylsulfamoyl)phenyl]acetic acid) Weigh Weigh ~24.3 mg (Analytical Balance) Solid->Weigh DMSO Dissolve in DMSO (Master Stock 10 mM) Weigh->DMSO Add Solvent Sonicate Sonicate (Clear Solution) DMSO->Sonicate Storage Store -20°C (Amber Vials) Sonicate->Storage Aliquot DiluteMeOH Dilute 1:100 in MeOH (Intermediate Stock) Storage->DiluteMeOH Thaw DiluteBuffer Dilute in Mobile Phase (pH > 5.5) DiluteMeOH->DiluteBuffer Prevents Precipitation HPLC HPLC Injection (Working Std) DiluteBuffer->HPLC

Caption: Workflow for transitioning from solid state to stable aqueous-organic working solutions, utilizing an intermediate methanol step to prevent precipitation shock.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation Solution turns cloudy upon adding buffer."Solvent Shock" or pH too low.1. Ensure intermediate dilution in MeOH.2. Check buffer pH (must be > 5.0).
Peak Splitting Double peaks in HPLC.DMSO concentration too high (>1%) in final vial.Reduce injection volume or increase dilution factor in Mobile Phase.
Yellowing Stock solution turns yellow over time.Oxidative degradation or photolysis.[1][2]Discard stock. Prepare fresh in amber glass; purge headspace with Nitrogen.

Verification Method: Inject the Working Standard (10 µg/mL) onto a C18 column (e.g., Waters XBridge C18).

  • Mobile Phase: 70:30 Buffer (pH 5.5) : Acetonitrile.

  • Detection: UV @ 230 nm (Sulfonamide absorption max).

  • Acceptance: Single peak, symmetry factor 0.8–1.2.

References

  • Asian Journal of Chemistry. "Liquid-Chromatography Determination of Impurities in Sildenafil Citrate." Asian Journal of Chemistry, vol. 22, no. 1, 2010. Link

  • BenchChem. "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides." BenchChem Application Notes, 2025. Link

  • PubChem. "2-[4-(Ethylsulfamoyl)phenyl]acetic acid (Compound Summary)." National Library of Medicine, 2025. Link

  • Cayman Chemical. "Preparation of Sulfonamide Stock Solutions in DMSO." Cayman Chemical Product Guides, 2024. Link

  • Google Patents. "Sildenafil raw material medicine impurity, preparation method thereof." Patent CN112645954A, 2021. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[4-(Ethylsulfamoyl)phenyl]acetic acid. It provides in-depth troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[4-(Ethylsulfamoyl)phenyl]acetic acid. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential stability issues, particularly in acidic environments. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid.

Q1: What are the primary stability concerns for 2-[4-(Ethylsulfamoyl)phenyl]acetic acid, especially in acidic conditions?

A1: Based on its chemical structure, the primary stability concerns for 2-[4-(Ethylsulfamoyl)phenyl]acetic acid in acidic pH are hydrolysis of the sulfonamide bond and potential degradation of the phenylacetic acid moiety. Sulfonamides are known to be susceptible to acid-catalyzed hydrolysis, which can lead to the cleavage of the sulfur-nitrogen (S-N) bond.[1] This would result in the formation of 4-(carboxymethyl)benzenesulfonic acid and ethylamine. The rate of this degradation is typically dependent on the pH and temperature of the solution.

Q2: What are the expected degradation products of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid under acidic stress?

A2: The most probable degradation pathway under acidic conditions is the hydrolysis of the sulfonamide linkage. This would likely yield two primary degradation products:

  • Degradant A: 4-(carboxymethyl)benzenesulfonic acid

  • Degradant B: Ethylamine

It is also possible, though generally less likely under mild acidic conditions, to observe degradation of the acetic acid side chain, potentially through decarboxylation under harsh conditions (e.g., high heat and extreme pH).

Q3: How can I monitor the stability of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid in my formulation?

A3: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, most commonly a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[2][3] A properly developed and validated stability-indicating method can separate the intact parent compound from its degradation products, allowing for accurate quantification of all species over time.

Q4: What are the typical conditions for a forced degradation study?

A4: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating methods.[4][5][6] As per ICH guidelines, typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a temperature above its recommended storage condition (e.g., 105°C).

  • Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the stability assessment of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid.

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation observed in acidic formulation. The pH of the formulation is too low, accelerating the hydrolysis of the sulfonamide bond.Buffer the formulation to a higher pH where the compound exhibits better stability. Conduct a pH-rate profile study to determine the optimal pH range.
Multiple unexpected peaks in the HPLC chromatogram of a stressed sample. Secondary degradation of the primary degradants. Interaction with excipients in the formulation.Reduce the harshness of the stress conditions (e.g., lower acid concentration, temperature, or exposure time). Analyze placebo samples under the same stress conditions to identify any excipient-related degradation products.
Poor resolution between the parent peak and a degradation product peak in HPLC. The chromatographic conditions are not optimized for separating structurally similar compounds.Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). Consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Mass imbalance in the stability study (sum of parent and degradants is less than 100%). Some degradation products may not be UV-active at the chosen wavelength. Degradation products may be volatile. The parent compound or degradants may be adsorbing to the container.Use a diode-array detector (DAD) or a photodiode array (PDA) detector to screen for other UV-absorbing species at different wavelengths.[3] Employ a mass spectrometer (LC-MS) to identify non-UV-active or volatile degradants. Use inert container materials (e.g., glass or polypropylene) and perform recovery studies.

III. Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid

Objective: To investigate the degradation pathways of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid under various stress conditions.

Materials:

  • 2-[4-(Ethylsulfamoyl)phenyl]acetic acid

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid 2-[4-(Ethylsulfamoyl)phenyl]acetic acid in a vial.

    • Heat the vial in an oven at 105°C for 48 hours.

    • After exposure, dissolve a known amount of the solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples by HPLC.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl, 60°C) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis (1M NaOH, RT) Base->Analysis Oxidation Oxidation (30% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API 2-[4-(Ethylsulfamoyl)phenyl] acetic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Evaluation: - Peak Purity - Mass Balance - Degradation Pathway Analysis->Data

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate an RP-HPLC method capable of separating 2-[4-(Ethylsulfamoyl)phenyl]acetic acid from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Initial):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Method Development:

    • Inject the unstressed (control) sample of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

    • Optimize the gradient, mobile phase pH, and/or stationary phase to achieve adequate separation (resolution > 2) for all peaks.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Analyze stressed samples to demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug substance.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Logical Relationship of Stability Testing

Stability_Logic cluster_dev Method Development cluster_val Method Validation Forced_Deg Forced Degradation Study HPLC_Dev HPLC Method Development Forced_Deg->HPLC_Dev Provides samples Specificity Specificity HPLC_Dev->Specificity Demonstrates Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Stability_Study Formal Stability Study (ICH Q1A) Robustness->Stability_Study Enables Data_Integrity Reliable Stability Data Stability_Study->Data_Integrity Generates

Caption: Logical flow from forced degradation to reliable stability data.

IV. References

  • Vertex AI Search. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved February 24, 2026, from

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved February 24, 2026, from

  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 24, 2026, from

  • PubChemLite. (n.d.). 2-[4-(ethylsulfamoyl)phenyl]acetic acid (C10H13NO4S). Retrieved February 24, 2026, from

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 24, 2026, from

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved February 24, 2026, from

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved February 24, 2026, from

  • ChemicalBook. (2025, July 24). 2-(4-(ethylsulfonyl)phenyl)acetic acid | 383135-47-5. Retrieved February 24, 2026, from

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved February 24, 2026, from

  • A2B Chem. (n.d.). 521314-04-5 | 2-[4-(ethylsulfamoyl)phenyl]acetic acid. Retrieved February 24, 2026, from

  • PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved February 24, 2026, from

Sources

Optimization

Technical Support Center: Purification of 2-[4-(Ethylsulfamoyl)phenyl]acetic Acid

The following guide is structured as a specialized Technical Support Center for researchers and process chemists working with 2-[4-(Ethylsulfamoyl)phenyl]acetic acid , a critical intermediate in the synthesis of glinide-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers and process chemists working with 2-[4-(Ethylsulfamoyl)phenyl]acetic acid , a critical intermediate in the synthesis of glinide-class antidiabetic drugs (e.g., Repaglinide).

Status: Operational | Tier: Level 3 (Senior Application Support) Scope: Impurity Profiling, Troubleshooting, and Validated Purification Protocols.

The Impurity Landscape: Know Your Enemy

Before attempting purification, you must understand the "Genealogy of Impurities." This compound is typically synthesized via the chlorosulfonation of phenylacetic acid followed by amidation with ethylamine. The impurities are dictated by this pathway.

Impurity Origin Map

The following diagram illustrates where specific contaminants enter your crude product.

ImpurityMap PAA Start: Phenylacetic Acid Int Intermediate: 4-(Chlorosulfonyl)phenylacetic acid PAA->Int Chlorosulfonation Imp_PAA Impurity A: Unreacted Phenylacetic Acid (Lipophilic) PAA->Imp_PAA Incomplete Rxn Imp_Ortho Impurity C: Ortho-isomer (Regioisomer) PAA->Imp_Ortho Steric Leakage CSA Reagent: Chlorosulfonic Acid Imp_Salts Impurity D: Inorganic Salts (Sulfates/Chlorides) CSA->Imp_Salts Neutralization Target TARGET PRODUCT: 2-[4-(Ethylsulfamoyl)phenyl]acetic acid Int->Target + Ethylamine Imp_Sulfonic Impurity B: 4-Sulfophenylacetic Acid (Hydrolysis By-product / Highly Polar) Int->Imp_Sulfonic + Moisture (Hydrolysis)

Figure 1: Mechanistic origin of impurities. Note that Impurity B (Sulfonic acid) is water-soluble, while Impurity A (Starting material) is lipophilic.

Troubleshooting Guides (FAQ)

Direct solutions to the most common deviations observed in the lab.

Issue 1: "My product is a sticky grey/brown solid instead of a white powder."

Diagnosis: This is typically caused by oxidative degradation (tars) or polymerized by-products formed during the exothermic chlorosulfonation step. Corrective Action:

  • The "Hot Filtration" Method: Dissolve the crude acid in dilute NaOH (10% w/v) until pH

    
     9-10. The product is soluble as a sodium salt.
    
  • Carbon Treatment: Add Activated Carbon (5% w/w relative to crude mass). Heat to 50°C for 30 minutes.

  • Filtration: Filter through a Celite pad while warm to remove the carbon and adsorbed tars.

  • Reprecipitation: Slowly acidify the clear filtrate with HCl to precipitate the clean product.

Issue 2: "HPLC shows a persistent peak at RRT ~1.2 (Starting Material)."

Diagnosis: Unreacted Phenylacetic acid (PAA) is co-precipitating with your product. Both are carboxylic acids, so simple acid-base extraction often fails to separate them efficiently. Corrective Action: Exploiting Differential Solubility.

  • Protocol: Wash the dried crude solid with Toluene or Dichloromethane (DCM) .

  • Mechanism: Phenylacetic acid is highly soluble in DCM/Toluene. The sulfonamide target molecule, due to hydrogen bonding and polarity of the

    
     group, is significantly less soluble in non-polar organic solvents.
    
  • Step: Slurry the crude solid in DCM (5 volumes), stir for 30 mins, and filter. The filter cake is your purified product; the PAA stays in the filtrate.

Issue 3: "Low yield after recrystallization from water."

Diagnosis: Incorrect pH control or "Salting In" effect. Corrective Action:

  • The Isoelectric Trap: While the molecule is an acid (

    
    ), the sulfonamide nitrogen has very weak basicity but can participate in H-bonding.
    
  • Solution: Ensure the pH is brought down to pH 1.5 - 2.0 during precipitation. If you stop at pH 4-5, a significant portion remains in solution as the semi-ionized species.

  • Ionic Strength: If the solution has high salt content (NaCl from neutralization), the product solubility may actually increase (salting-in) for organic acids. Dilute the aqueous phase before acidification.

Issue 4: "Presence of a highly polar impurity (RRT < 0.5)."

Diagnosis: This is 4-sulfophenylacetic acid (Impurity B in Fig 1). It comes from moisture reacting with the chlorosulfonyl intermediate. Corrective Action:

  • Water Wash: This impurity is extremely water-soluble (it is a sulfonic acid, strong acid).

  • Protocol: Recrystallize from Water/Ethanol (9:1) . The sulfonic acid derivative will stay in the mother liquor. Do not reuse the mother liquor for subsequent crops without purging.

Validated Purification Protocols

Standard Operating Procedures (SOPs) for scale-up.

Protocol A: The "Dual-Switch" Acid-Base Purification

Best for: Removing non-acidic impurities and inorganic salts.

StepActionCritical ParameterMechanism
1 Dissolution Suspend crude in water. Add 2N NaOH dropwise.Target pH: 10-11.
2 Organic Wash Extract aqueous phase with Ethyl Acetate (1x).Discard Organic Layer.
3 Clarification Add Activated Carbon (5% wt), stir 30 min, filter.Temp: 40-50°C.
4 Precipitation Cool to 10°C. Add 2N HCl slowly with vigorous stirring.Target pH: 1.5 - 2.0.
5 Washing Filter solid.[1][2] Wash cake with Cold Water (2x) then Toluene (1x).Toluene wash is vital.
6 Drying Vacuum oven at 50-60°C.< 1% LOD.
Protocol B: Recrystallization (Polymorph Control)

Best for: Final API grade purity (>99.5%).

Solvent System: Ethanol / Water (Gradient).

  • Dissolve crude product in boiling Ethanol (5 mL per gram).

  • Once dissolved, slowly add hot Water until turbidity just persists (approx ratio will be 1:1 to 1:2 EtOH:Water).

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature (controlled cooling rate: 10°C/hour) to grow dense crystals.

  • Chill to 0-5°C for 2 hours before filtration.

Logical Workflow Visualization

Use this decision tree to select the correct purification path based on your crude analysis.

PurificationLogic Start Crude Product Analysis CheckColor Is product Dark/Grey? Start->CheckColor CheckPAA Is Phenylacetic Acid > 1%? CheckColor->CheckPAA No ActionCarbon Perform Acid-Base with Carbon Treatment CheckColor->ActionCarbon Yes CheckPolar Is Sulfonic Acid present? CheckPAA->CheckPolar No ActionDCM Slurry Wash with DCM or Toluene CheckPAA->ActionDCM Yes ActionRecrys Recrystallize from Ethanol/Water CheckPolar->ActionRecrys Yes (or Final Polish) ActionCarbon->CheckPAA ActionDCM->CheckPolar Final Target Purity >99% ActionRecrys->Final Pure Product

Figure 2: Decision matrix for selecting the appropriate purification unit operation.

References

  • Grethe, G., et al. (1994). Benzoylaminobenzoic acids and derivatives thereof. U.S. Patent No.[3] 5,312,924. (Foundational patent for Repaglinide intermediates).[3][4]

  • BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. (General protocols for phenylacetic acid handling).

  • Gracin, S., & Rasmuson, Å. C. (2002).[5] Solubility of phenylacetic acid and derivatives in pure solvents.[5] Journal of Chemical & Engineering Data. (Solubility data for solvent selection).

  • BOC Sciences. (n.d.). Repaglinide Impurities and Intermediates.[3][][7] (Impurity profiling context).

  • Organic Syntheses. (1922). Phenylacetic acid synthesis and purification.[1][2][8][9] Org.[1][8][10] Synth. 1922, 2,[7] 63. (Historical baseline for PAA purification).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Spectral Identification of the Ethylsulfamoyl Group

Executive Summary The ethylsulfamoyl group ( ) represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in diuretics, antibiotics, and carbonic anhydrase inhibitors. Accurate charact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethylsulfamoyl group (


) represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in diuretics, antibiotics, and carbonic anhydrase inhibitors. Accurate characterization of this moiety requires distinguishing it from structurally similar analogs such as primary sulfonamides (

), tertiary sulfonamides (

), and methyl-substituted variants.

This guide provides a rigorous, evidence-based framework for identifying the ethylsulfamoyl group using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral tables, this document focuses on the causality of vibrational modes , offering a self-validating protocol for researchers to differentiate this specific functional group from its alternatives with high confidence.

Theoretical Framework: Vibrational Modes of the Ethylsulfamoyl Moiety

The infrared spectrum of the ethylsulfamoyl group is a superposition of three distinct vibrational subsystems: the sulfonyl core (


), the secondary amine linker (

), and the ethyl tail (

). Understanding the coupling between these systems is essential for accurate assignment.
The Sulfonyl Core ( )

The sulfonyl group is highly polar, resulting in intense absorption bands due to the large change in dipole moment during vibration.

  • Asymmetric Stretch (

    
    ):  Typically appears as a strong, broad band between 1320–1340 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  Appears as a sharp, strong band between 1150–1170 cm⁻¹ .
    
  • Mechanistic Insight: The frequency of these bands is sensitive to the electronegativity of the

    
    -substituent. The electron-donating ethyl group slightly lowers the wavenumber compared to electron-withdrawing aryl substituents.
    
The Secondary Amine Linker ( )

The ethylsulfamoyl group contains a single proton on the nitrogen, classifying it as a secondary sulfonamide.

  • 
     Stretch (
    
    
    
    ):
    A single, sharp band in the 3250–3350 cm⁻¹ region.
  • Differentiation Factor: This is the primary discriminator against primary sulfonamides (which show a doublet) and tertiary sulfonamides (which show no band).

The Ethyl Tail ( )

The ethyl group introduces specific methylene (


) and methyl (

) modes that distinguish it from other alkyl chains.
  • 
     Stretching:  A complex cluster between 2850–2980 cm⁻¹ , containing both methyl and methylene asymmetric/symmetric stretches.
    
  • Deformation Modes: The methyl "umbrella" mode (

    
    ) and methylene scissoring (
    
    
    
    ) provide a unique fingerprint.

Comparative Analysis: Ethylsulfamoyl vs. Alternatives

To ensure scientific integrity, identification must be comparative. The following tables contrast the ethylsulfamoyl group with its most common structural alternatives.

Class Differentiation: Sulfonamide Substitution Status

Goal: Determine if the sulfonamide is Primary, Secondary (Ethyl), or Tertiary.

FeaturePrimary Sulfonamide (

)
Ethylsulfamoyl (Secondary) (

)
Tertiary Sulfonamide (

)

Region
Doublet (Asym/Sym)3390–3230 cm⁻¹Singlet (Sharp)3250–3350 cm⁻¹Absent (No peak in 3100–3500 cm⁻¹)

Bend
Strong band

Weak/Medium band

Absent

Stretch
900–920 cm⁻¹~900–940 cm⁻¹Shifted, often weak
Alkyl Differentiation: Ethyl vs. Methyl vs. Isopropyl

Goal: Confirm the N-substituent is an Ethyl group.

Vibrational ModeN-Ethyl (

)
N-Methyl (

)
N-Isopropyl (

)

Stretch
Complex: Distinct

at ~2930 cm⁻¹ visible alongside

.
Simpler: Dominated by

stretches (2960/2870 cm⁻¹). No

.
Split Methyl: Doublet in bending region due to gem-dimethyl.

"Umbrella"
Single band ~1375–1380 cm⁻¹.Single band ~1375 cm⁻¹.Doublet at ~1385 & 1365 cm⁻¹ (Gem-dimethyl).
Fingerprint Region

Rocking:
Weak band ~720–750 cm⁻¹.
No

rock.
Skeletal vibrations ~1100–1200 cm⁻¹.

Experimental Protocol

Sample Preparation

For drug intermediates, the physical state dictates the method.

  • Solid Samples (Preferred): Use KBr Pellet transmission spectroscopy.[1]

    • Why: KBr pellets provide superior resolution and lack the penetration depth issues of ATR, which is critical for resolving weak overtone bands in the 2000–2500 cm⁻¹ region.

    • Ratio: 1 mg sample to 100 mg dry KBr.

  • Rapid Screening: Use Diamond ATR (Attenuated Total Reflectance).

    • Caution: ATR causes a slight redshift in peak positions (relative to transmission) and suppresses the intensity of high-wavenumber peaks (N-H stretch). Correction algorithms may be needed for strict library matching.

Acquisition Parameters[1]
  • Resolution: 2 cm⁻¹ (Essential to resolve closely spaced alkyl stretches).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio for weak N-H wagging modes.

  • Range: 4000–400 cm⁻¹.

Logical Workflow for Identification

The following diagram outlines a self-validating decision tree for confirming the presence of the ethylsulfamoyl group.

Ethylsulfamoyl_ID Start Unknown Sulfonamide Spectrum Check_SO2 1. Check Sulfonyl Core Is there a strong doublet at ~1330 cm⁻¹ and ~1160 cm⁻¹? Start->Check_SO2 Not_Sulfonamide Not a Sulfonamide Check_SO2->Not_Sulfonamide No Check_NH 2. Check N-H Region (3200-3400 cm⁻¹) Count the bands. Check_SO2->Check_NH Yes Primary Doublet Found (Primary Sulfonamide) Check_NH->Primary 2 Bands Tertiary No Band Found (Tertiary Sulfonamide) Check_NH->Tertiary 0 Bands Secondary Singlet Found (Secondary Sulfonamide) Check_NH->Secondary 1 Band Check_Alkyl 3. Analyze Alkyl Region (2800-3000 cm⁻¹) Look for CH₂ vs CH₃ patterns Secondary->Check_Alkyl Check_Umbrella 4. Check Methyl Deformation (~1375 cm⁻¹) Is it a singlet or doublet? Check_Alkyl->Check_Umbrella Isopropyl Doublet (Gem-dimethyl) (N-Isopropyl) Check_Umbrella->Isopropyl Doublet Ethyl_Methyl Singlet Found (N-Ethyl or N-Methyl) Check_Umbrella->Ethyl_Methyl Singlet Final_Check 5. Final Confirmation Check for CH₂ Rock (~720 cm⁻¹) and CH₂ Scissoring (~1460 cm⁻¹) Ethyl_Methyl->Final_Check Confirmed CONFIRMED: Ethylsulfamoyl Group Final_Check->Confirmed Matches Ethyl Pattern

Figure 1: Decision logic for the spectral identification of the ethylsulfamoyl moiety.

Data Interpretation Guide

When analyzing your spectrum, use this table to assign specific peaks. The "Validation Check" column ensures you are not misinterpreting an overlapping band.

Frequency (cm⁻¹)AssignmentIntensityValidation Check
3250–3350

Stretch
Medium/SharpMust be a singlet . If doublet, suspect primary amine impurity or primary sulfonamide.
2960–2980

Stretch
Medium
2920–2935

Stretch
MediumPresence confirms ethyl over methyl. Methyl groups lack this specific methylene mode.
1320–1340

Stretch
Very StrongOften the strongest peak in the spectrum. Broad shape.
1150–1170

Stretch
Very StrongSharp shape. Paired with the 1330 band.[2]
~1375

Deformation
Medium"Umbrella" mode. Must be a singlet. If split, suspect isopropyl or t-butyl.
900–940

Stretch
MediumPosition varies with the electronic nature of the R-group attached to Sulfur.
Case Study Application

In the synthesis of N-ethyl-p-toluenesulfonamide (a common plasticizer and intermediate), the disappearance of the primary sulfonamide doublet at 3350/3260 cm⁻¹ and the appearance of a single sharp band at 3280 cm⁻¹ confirms the mono-alkylation. Simultaneously, the emergence of methylene stretching modes at 2930 cm⁻¹ confirms the ethyl chain length, distinguishing it from a methylated byproduct.

References

  • Gowda, B. T., et al. (2025). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general IR assignments).

  • NIST Chemistry WebBook. (2025). N-Ethyl-p-toluenesulfonamide Spectral Data. National Institute of Standards and Technology. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • PubChem. (2025). N-Ethyl-p-toluenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[4-(Ethylsulfamoyl)phenyl]acetic acid

As a Senior Application Scientist, it is paramount to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is paramount to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide provides a detailed operational plan for the safe handling and disposal of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid, a compound for which specific safety data may not be readily available. In such cases, a conservative approach, treating the substance as potentially hazardous, is the cornerstone of a robust safety protocol. The following procedures are based on best practices for handling structurally similar sulfonamide and phenylacetic acid derivatives.

Hazard Assessment and Engineering Controls

Given the presence of a sulfonamide group and a phenylacetic acid moiety, it is prudent to anticipate potential hazards such as skin, eye, and respiratory irritation.[1][2] The primary objective is to minimize exposure through a combination of engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous substances.

  • Chemical Fume Hood: All handling of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid in solid (powder) or solution form must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust particles or aerosols that may be generated.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to protect against direct contact with the chemical. The following table outlines the recommended PPE for handling 2-[4-(Ethylsulfamoyl)phenyl]acetic acid.

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a significant risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves immediately after handling the compound.[3]
Body A laboratory coat or a disposable chemical-resistant coverall.Should be worn at all times within the laboratory and should be fully buttoned.[3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated, especially outside of a fume hood.The use of a respirator should be based on a thorough risk assessment.[3][4]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure during routine laboratory operations.

Step-by-Step Weighing and Solution Preparation Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a weigh boat or appropriate container to carefully measure the desired amount of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid.

    • Avoid creating dust by handling the solid material gently.

  • Dissolving:

    • In the fume hood, add the weighed solid to the desired solvent in a suitable container (e.g., beaker, flask).

    • Stir the mixture gently to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Once the procedure is complete, securely cap the container with the solution.

    • Decontaminate the work surface within the fume hood with an appropriate solvent.

    • Carefully remove and dispose of contaminated gloves in a designated waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[3]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-[4-(Ethylsulfamoyl)phenyl]acetic acid, including used gloves, weigh boats, and any residual solid or solution, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Containerization: Use a chemically resistant and sealable container for waste collection. The container must be labeled with the full chemical name and associated hazard warnings.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour any amount of this compound down the drain or dispose of it in the regular trash.[3]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling 2-[4-(Ethylsulfamoyl)phenyl]acetic acid.

prep Preparation: - Verify fume hood function - Don all required PPE weigh Weighing: - Inside fume hood - Handle gently to avoid dust prep->weigh dissolve Solution Preparation: - In fume hood - Gentle stirring weigh->dissolve post_handle Post-Handling: - Securely cap container - Decontaminate workspace dissolve->post_handle disposal Waste Disposal: - Segregate contaminated materials - Use labeled, sealed container post_handle->disposal end End of Procedure: - Remove PPE correctly - Wash hands thoroughly disposal->end

Caption: Workflow for Safe Handling of 2-[4-(Ethylsulfamoyl)phenyl]acetic acid.

References

  • Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide - Benchchem. (n.d.).
  • Perfluoro(2-ethoxyethane)sulfonamide - Apollo Scientific. (2022, May 20).
  • Safety Data Sheet - Cayman Chemical. (2025, July 29).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, December 15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • sigma-aldrich - Safety Data Sheet. (2013, March 19).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-[4-(Ethylsulfamoyl)phenyl]acetic acid
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2-[4-(Ethylsulfamoyl)phenyl]acetic acid
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